5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-chloro-5-methoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chloro-5-methoxyphenyl precursor, which is then coupled with a pyridine derivative.
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Preparation of 2-Chloro-5-methoxyphenyl precursor
Starting Material: 2-Chloro-5-methoxybenzene.
Reaction: Nitration followed by reduction to form 2-chloro-5-methoxyaniline.
Conditions: Nitration using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron powder in hydrochloric acid.
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Coupling with Pyridine Derivative
Starting Material: 2-Chloro-5-methoxyaniline and 3-pyridinecarboxylic acid.
Reaction: Suzuki-Miyaura coupling.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives, potentially forming quinones or other oxidized aromatic compounds.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduced derivatives, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the nucleophile, often in polar solvents.
Products: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest potential activity in anti-inflammatory, antimicrobial, or anticancer applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, potentially leading to selective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar in structure but lacks the pyridine ring.
5-Chloro-2-methoxypyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
2-Chloro-5-methoxyphenylacetic acid: Similar aromatic substitution but with an acetic acid group instead of a carboxylic acid.
Uniqueness
5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-10-2-3-12(14)11(5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQRRKQDBXAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687918 |
Source
|
Record name | 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-15-9 |
Source
|
Record name | 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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